6,7-Diiodo-2-methylquinazolin-4(1H)-one
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Overview
Description
6,7-Diiodo-2-methylquinazolin-4(1H)-one is a quinazolinone derivative, characterized by the presence of iodine atoms at the 6th and 7th positions of the quinazolinone ring. Quinazolinone compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diiodo-2-methylquinazolin-4(1H)-one typically involves the iodination of a quinazolinone precursor. A common method includes:
Starting Material: 2-methylquinazolin-4(1H)-one.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Diiodo-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinazolinone derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6,7-Diiodo-2-methylquinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atoms might enhance the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(1H)-one: Lacks the iodine atoms and might have different biological activities.
6,7-Dichloro-2-methylquinazolin-4(1H)-one: Chlorine atoms instead of iodine, potentially leading to different reactivity and biological effects.
6,7-Dibromo-2-methylquinazolin-4(1H)-one: Bromine atoms instead of iodine, with different chemical properties.
Uniqueness
6,7-Diiodo-2-methylquinazolin-4(1H)-one is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
Properties
CAS No. |
194473-05-7 |
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Molecular Formula |
C9H6I2N2O |
Molecular Weight |
411.97 g/mol |
IUPAC Name |
6,7-diiodo-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6I2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
InChI Key |
ILXLTYLBQRSKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)I)I |
Origin of Product |
United States |
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